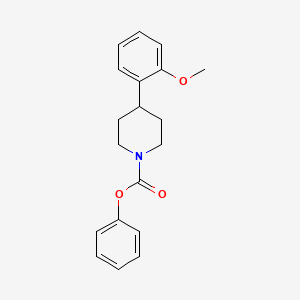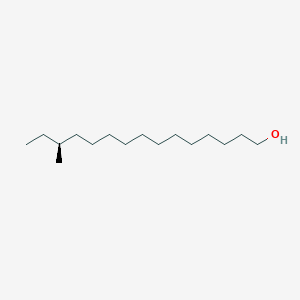
(S)-13-Methyl-1-pentadecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-13-Methyl-1-pentadecanol is a chiral alcohol with the molecular formula C16H34O It is characterized by a long hydrocarbon chain with a methyl group at the 13th position and a hydroxyl group at the terminal end
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-13-Methyl-1-pentadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone, (S)-13-Methyl-1-pentadecanone, using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst). The reaction is carried out under mild conditions, often at room temperature, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: (S)-13-Methyl-1-pentadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) is often used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (S)-13-Methyl-1-pentadecanal or (S)-13-Methyl-1-pentadecanoic acid.
Reduction: (S)-13-Methylpentadecane.
Substitution: (S)-13-Methyl-1-chloropentadecane.
科学的研究の応用
(S)-13-Methyl-1-pentadecanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and lubricants.
作用機序
The mechanism of action of (S)-13-Methyl-1-pentadecanol largely depends on its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the hydrophobic tail integrates into the lipid bilayer. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound may interact with specific membrane proteins, modulating their activity and signaling pathways.
類似化合物との比較
1-Hexadecanol: Similar in structure but lacks the methyl group at the 13th position.
1-Octadecanol: Has a longer hydrocarbon chain but no methyl substitution.
(S)-2-Methyl-1-pentadecanol: The methyl group is at the 2nd position instead of the 13th.
Uniqueness: (S)-13-Methyl-1-pentadecanol is unique due to the specific positioning of the methyl group, which can significantly influence its physical and chemical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from other long-chain alcohols.
特性
CAS番号 |
642995-17-3 |
|---|---|
分子式 |
C16H34O |
分子量 |
242.44 g/mol |
IUPAC名 |
(13S)-13-methylpentadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m0/s1 |
InChIキー |
JWIWHDBXJLJNPH-INIZCTEOSA-N |
異性体SMILES |
CC[C@H](C)CCCCCCCCCCCCO |
正規SMILES |
CCC(C)CCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


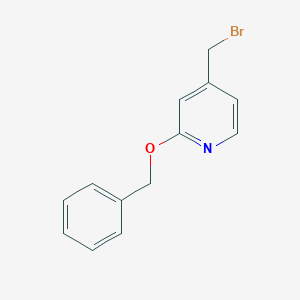
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)

![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
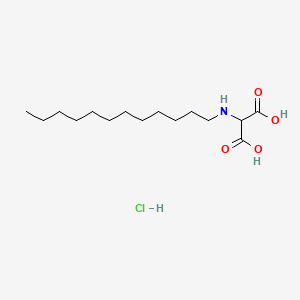
![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)
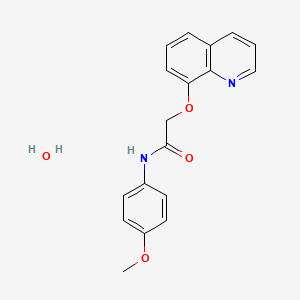

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)
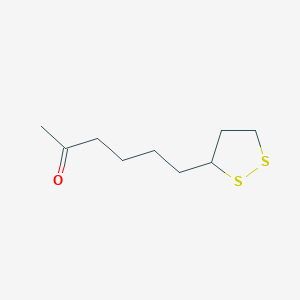
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-](/img/structure/B12607260.png)
